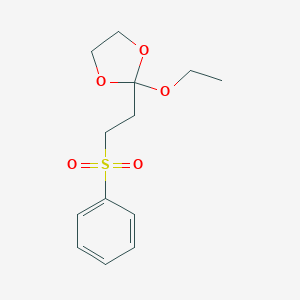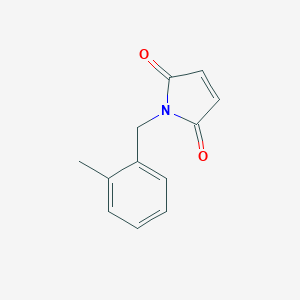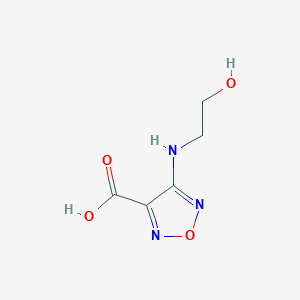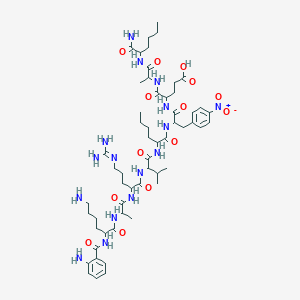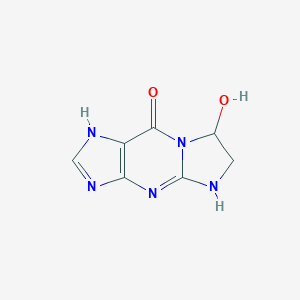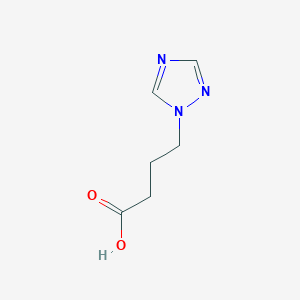
4-(1H-1,2,4-triazol-1-yl)butanoic acid
Descripción general
Descripción
4-(1H-1,2,4-Triazol-1-yl)butanoic acid is a chemical compound with the empirical formula C6H10ClN3O2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis . The synthesis process yielded a product with a yield of 81.6% .Molecular Structure Analysis
The molecular weight of 4-(1H-1,2,4-Triazol-1-yl)butanoic acid is 191.62 . Its structure was established by NMR and MS analysis .Chemical Reactions Analysis
4-(1H-1,2,4-Triazol-1-yl)butanoic acid is part of a series of hybrids that exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme .Physical And Chemical Properties Analysis
4-(1H-1,2,4-Triazol-1-yl)butanoic acid is a solid substance . Its empirical formula is C6H10ClN3O2 , and its molecular weight is 191.62 .Aplicaciones Científicas De Investigación
Anticancer Agents
A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids has been synthesized and evaluated for their anticancer properties . Some of these hybrids have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC 50 values ranging from 15.6 to 23.9 µM . Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .
Apoptosis Inducers
Further investigation showed that certain compounds clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis . This suggests that these compounds could be used to selectively target cancer cells and induce programmed cell death, sparing healthy cells.
Structural Optimization Platform
The 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This means that the structure of these compounds can be modified to enhance their anticancer properties.
Cytotoxic Activities
Novel 1,2,4-triazole derivatives, including 4-(1H-1,2,4-triazol-1-yl)butanoic acid, have shown promising cytotoxic activity against Hela cell line . This suggests that these compounds could be used to develop new treatments for cervical cancer.
Selectivity Against Normal and Cancerous Cells
Most of the synthesized compounds have shown proper selectivity against normal and cytotoxic cancerous cell lines . This means that these compounds can selectively target cancer cells without causing significant harm to normal cells.
Potential Aromatase Inhibitors
Molecular docking studies suggest that these derivatives could potentially inhibit the aromatase enzyme . Aromatase is an enzyme involved in the production of estrogen, and its inhibition is a common strategy in the treatment of estrogen-responsive breast cancer.
Mecanismo De Acción
Target of Action
Related compounds have been shown to exhibit potent inhibitory activities against cancer cell lines , suggesting that this compound may also target cancer cells.
Mode of Action
Related compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that 4-(1H-1,2,4-triazol-1-yl)butanoic acid may interact with its targets in a similar manner, leading to programmed cell death.
Result of Action
Related compounds have been shown to exhibit cytotoxic effects against cancer cell lines , suggesting that this compound may have similar effects.
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The product is sold “as-is,” and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product . The storage class code is 11, which corresponds to combustible solids .
Propiedades
IUPAC Name |
4-(1,2,4-triazol-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c10-6(11)2-1-3-9-5-7-4-8-9/h4-5H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXJINAQOAKBSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390116 | |
| Record name | 4-(1H-1,2,4-triazol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-1,2,4-triazol-1-yl)butanoic acid | |
CAS RN |
158147-52-5 | |
| Record name | 4-(1H-1,2,4-triazol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the resolution of (2R,3R)-3-(2,5-difluorophenyl)-3-hydroxyl-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid important in the context of Isavuconazole synthesis?
A: Isavuconazole is a chiral antifungal drug marketed as the diastereomeric mixture of Isavuconazole and its inactive enantiomer. [] The synthesis of Isavuconazole involves several steps, and the (2R,3R)-3-(2,5-difluorophenyl)-3-hydroxyl-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid is a key chiral intermediate in this process. Efficient resolution of this intermediate into its enantiomerically pure form is crucial for obtaining Isavuconazole with high optical purity and yield. Using a specific resolving agent like R(+)-alpha-methylbenzylamine allows for the isolation of the desired (2R,3R)-enantiomer, which is then used in subsequent synthesis steps to produce Isavuconazole. []
Q2: What are the advantages of the resolution method presented in the paper compared to other potential approaches?
A: The paper highlights the use of R(+)-alpha-methylbenzylamine as a resolving agent for (2R,3R)-3-(2,5-difluorophenyl)-3-hydroxyl-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid, citing several advantages. Firstly, the method boasts simplicity and high yield, making it attractive for potential scale-up. [] Secondly, the resolving agent can be recovered and reused, contributing to cost-effectiveness and reducing waste generation. This aspect is particularly important for industrial applications where large-scale production demands both efficiency and environmental responsibility.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid, [(1S)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester](/img/structure/B115322.png)
![Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-YL)azo]benzoate](/img/structure/B115323.png)

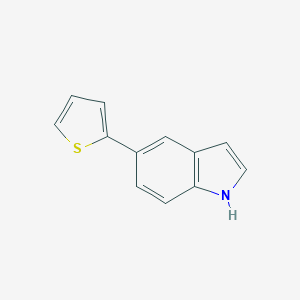
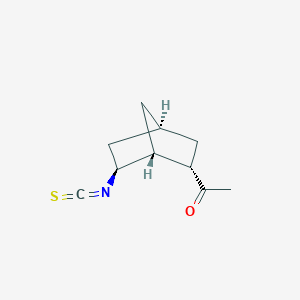
acetate](/img/structure/B115330.png)
![1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine](/img/structure/B115332.png)
